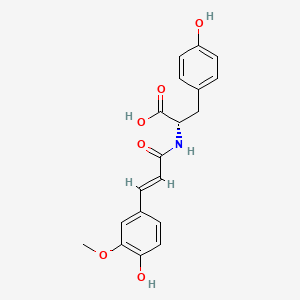

N-(E)-Feruoyl-L-tyrosine amide

Description

Structure

3D Structure

Properties

CAS No. |

731773-64-1 |

|---|---|

Molecular Formula |

C19H19NO6 |

Molecular Weight |

357.4 g/mol |

IUPAC Name |

(2S)-2-[[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |

InChI |

InChI=1S/C19H19NO6/c1-26-17-11-13(4-8-16(17)22)5-9-18(23)20-15(19(24)25)10-12-2-6-14(21)7-3-12/h2-9,11,15,21-22H,10H2,1H3,(H,20,23)(H,24,25)/b9-5+/t15-/m0/s1 |

InChI Key |

RWAXPZCUFIKMTQ-BOSPYUDASA-N |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O)O |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)O |

Origin of Product |

United States |

Natural Occurrence and Isolation from Biological Sources

Allium Species

The genus Allium, which includes well-known vegetables like garlic and leeks, is a significant source of N-feruloyl amides.

While a comprehensive phytochemical analysis of Allium atroviolaceum reveals the presence of various secondary metabolites, including polyphenols and flavonoids, specific documentation of N-(E)-Feruloyl-L-tyrosine amide in this particular species is not available in the reviewed literature. Further targeted studies would be necessary to confirm its presence or absence.

Biosynthesis and Metabolic Pathways

Precursor Pathways and Enzymatic Conversion

The initial stages of biosynthesis involve the production of the core aromatic amino acids and their derivatives, which serve as the building blocks for the final compound.

The shikimate pathway is a crucial metabolic route found in bacteria, fungi, and plants, responsible for the synthesis of aromatic amino acids, including phenylalanine and tyrosine. wikipedia.orgnih.gov This seven-step pathway converts the primary metabolites phosphoenolpyruvate (B93156) (PEP) and erythrose 4-phosphate (E4-P) into chorismate, a key branch-point intermediate. nih.govfrontiersin.org

From chorismate, the biosynthesis of tyrosine proceeds through several enzymatic steps. Chorismate is first converted to prephenate by the enzyme chorismate mutase. wikipedia.orgfrontiersin.org Subsequently, prephenate is oxidatively decarboxylated to yield p-hydroxyphenylpyruvate. The final step in tyrosine synthesis is the transamination of p-hydroxyphenylpyruvate, where an amino group is donated, typically from glutamate, to form L-tyrosine. wikipedia.org

Ferulic acid is a derivative of the phenylpropanoid pathway, which itself originates from the aromatic amino acids synthesized via the shikimate pathway. The biosynthesis of ferulic acid typically starts from L-tyrosine, which is converted to p-coumaric acid by the enzyme tyrosine ammonia-lyase (TAL). researchgate.net Following this, p-coumaric acid is hydroxylated to form caffeic acid, which is then methylated by an enzyme like caffeic acid methyltransferase to produce ferulic acid. researchgate.net

Table 1: Key Enzymes in the Shikimate and Phenylpropanoid Pathways

| Enzyme | Precursor | Product | Pathway |

|---|---|---|---|

| Chorismate Mutase | Chorismate | Prephenate | Shikimate Pathway |

| Prephenate Dehydrogenase | Prephenate | p-Hydroxyphenylpyruvate | Tyrosine Biosynthesis |

| Aromatic Amino Acid Transaminase | p-Hydroxyphenylpyruvate | L-Tyrosine | Tyrosine Biosynthesis |

| Tyrosine Ammonia Lyase (TAL) | L-Tyrosine | p-Coumaric Acid | Phenylpropanoid Pathway |

| 4-Coumarate 3-Hydroxylase | p-Coumaric Acid | Caffeic Acid | Phenylpropanoid Pathway |

Tyramine (B21549) is a biogenic amine produced from the amino acid tyrosine through a decarboxylation reaction. wikipedia.orgbiosyn.com This conversion is catalyzed by the enzyme tyrosine decarboxylase (TDC). wikipedia.orgrsc.org This enzymatic process removes the carboxyl group from tyrosine, yielding tyramine. biosyn.com Tyrosine decarboxylase activity is found across various organisms, including bacteria, plants, and mammals. rsc.org In many fermented foods, the presence of tyramine is a result of the decarboxylation of tyrosine by microbial enzymes during the fermentation or aging process. biosyn.comnih.gov

Enzymology of Amide Bond Formation

The final step in the biosynthesis of N-(E)-Feruloyl-L-tyrosine amide involves the formation of a stable amide bond between the carboxyl group of ferulic acid and the amino group of tyramine. This reaction is catalyzed by specific enzymes that facilitate the condensation of these two precursors.

The direct enzymatic synthesis of N-feruloyltyramine is catalyzed by Tyramine N-feruloyltransferase. wikipedia.org This enzyme belongs to the acyltransferase family and facilitates the reaction between feruloyl-CoA (the activated form of ferulic acid) and tyramine. wikipedia.orgmonarchinitiative.org In this reaction, the feruloyl group is transferred from Coenzyme A to the amino group of tyramine, forming N-feruloyltyramine and releasing CoA. wikipedia.orgmonarchinitiative.org The systematic name for this enzyme is feruloyl-CoA:tyramine N-(hydroxycinnamoyl)transferase. wikipedia.org Research has shown that related enzymes can also utilize other cinnamoyl-CoA derivatives as donors and other aromatic amines as acceptors, indicating a degree of substrate flexibility. creative-enzymes.com

A broader class of enzymes known as N-Acyl Amino Acid Synthases (NAS) or Amide Bond Synthetases (ABSs) are also capable of catalyzing the formation of amide bonds. researchgate.netresearchgate.net These enzymes are often ATP-dependent, utilizing the energy from ATP hydrolysis to activate the carboxylic acid substrate. researchgate.netnih.gov The activation typically proceeds through the formation of an acyl-adenylate intermediate. researchgate.netnih.gov This activated intermediate is then susceptible to nucleophilic attack by an amine, such as tyramine, resulting in the formation of the N-acyl amino acid amide. nih.govnih.gov Several microbial NAS enzymes have been identified with varying substrate selectivities. researchgate.net Recent studies have explored the use of Amide Bond Synthetases as biocatalysts for the green and efficient synthesis of compounds like N-trans-feruloyltyramine. researchgate.netnih.gov

The enzymes that catalyze amide bond formation exhibit a range of substrate specificities. Some are highly specific to a particular acyl donor and amine acceptor, while others display significant promiscuity, allowing them to act on a variety of substrates.

For instance, Tyramine N-feruloyltransferase can use other activated cinnamic acid derivatives like 4-coumaroyl-CoA and sinapoyl-CoA as acyl donors. creative-enzymes.com Similarly, some aromatic amines other than tyramine can serve as acceptors. creative-enzymes.com This flexibility allows for the biosynthesis of a variety of related hydroxycinnamic acid amides in nature.

Studies on other amide-forming enzymes, such as the adenylating enzyme TamA, have demonstrated that it can activate a range of fatty acids (from C6 to C14) and couple them with various amino acids. nih.gov This promiscuity is a valuable trait for biocatalytic applications, enabling the synthesis of diverse amide-containing products. nih.govdntb.gov.ua Research into engineering the substrate specificities of these enzymes is ongoing, aiming to broaden their synthetic utility even further. nih.govresearcher.life

Table 2: Substrate Flexibility of Amide-Forming Enzymes

| Enzyme | Acyl Donor Substrates | Amine/Amino Acid Acceptors | Product Class |

|---|---|---|---|

| Tyramine N-feruloyltransferase | Feruloyl-CoA, 4-Coumaroyl-CoA, Sinapoyl-CoA | Tyramine, other aromatic amines | N-Hydroxycinnamoyl Amides |

| Amide Bond Synthetase (AlCfaL) | N-trans-ferulic acid | Tyramine | N-trans-feruloyltyramine |

| TamA ANL domain | C6-C14 Fatty Acids | Various L- and D-amino acids | N-acyl amides |

Regulatory Mechanisms in Plant Metabolism

The biosynthesis and accumulation of N-(E)-Feruloyl-L-tyrosine amide, a member of the hydroxycinnamic acid amide (HCAA) family, are tightly regulated in plants through a complex interplay of genetic and hormonal signals. These regulatory networks enable plants to produce this and other related compounds in response to various developmental cues and environmental stresses.

The production of HCAAs is controlled at the genetic level through the expression of specific biosynthetic genes. Transcription factors (TFs) are key proteins that bind to the promoter regions of these genes, thereby activating or repressing their transcription. This mechanism allows plants to fine-tune the accumulation of HCAAs in specific tissues and at specific times.

Several families of transcription factors have been implicated in the regulation of the HCAA pathway. For instance, studies have shown that WRKY transcription factors can directly bind to the promoters of genes involved in HCAA biosynthesis. frontiersin.orgnih.gov In potato, the silencing of the StWRKY1 gene led to a decrease in the expression of HCAA biosynthetic genes. frontiersin.orgnih.gov Similarly, in maize, a number of transcription factors, including WRKY53, BHLH124, NKD1, BZIP84, and MYB100, have been identified as regulators of the HCAA pathway in response to pathogen infection.

The core enzymatic step in the biosynthesis of many HCAAs is the condensation of a hydroxycinnamic acid with a polyamine or an aromatic amine, a reaction catalyzed by enzymes belonging to the BAHD acyltransferase family. frontiersin.orgnih.gov Transcriptional regulation of the genes encoding these enzymes is a critical control point. For example, in sunflower pollen, the high transcriptional levels of spermidine (B129725) hydroxycinnamoyl transferase genes (HaSHT2795 and HaSHT2436) were correlated with the accumulation of HCAAs. nih.gov Virus-induced gene silencing of these genes significantly reduced the synthesis of HCAAs, confirming their importance in the pathway. nih.gov

| Transcription Factor Family | Example | Target Gene(s)/Pathway | Plant Species |

| WRKY | StWRKY1 | HCAA biosynthesis genes | Potato |

| WRKY | WRKY53 | HCAA pathway | Maize |

| bHLH | BHLH124 | HCAA pathway | Maize |

| bZIP | BZIP84 | HCAA pathway | Maize |

| MYB | MYB100 | HCAA pathway | Maize |

Plant hormones play a crucial role in mediating the plant's response to both developmental signals and environmental stresses, often by influencing the production of secondary metabolites like HCAAs. Jasmonates (JAs) and ethylene (B1197577) (ET) are two key hormones that have been shown to regulate the accumulation of various defense-related compounds.

The signaling pathways of jasmonates and ethylene are known to interact, either synergistically or antagonistically, to fine-tune the plant's response to specific stimuli. nih.govmdpi.com For instance, in Cupressus lusitanica cell cultures, both methyl jasmonate and ethylene were found to induce the production of the phytoalexin β-thujaplicin. nih.gov Further investigation revealed that the jasmonate pathway acts as a primary controller, while the ethylene pathway functions as a modulator in this response. nih.govresearchgate.net

While direct evidence for the hormonal regulation of N-(E)-Feruloyl-L-tyrosine amide is still emerging, the known influence of jasmonates and ethylene on the broader class of HCAAs and other phenolic compounds suggests their likely involvement. These hormones are key components of the plant's defense signaling network, which is often activated upon pathogen attack or wounding, leading to the accumulation of antimicrobial and cell wall-strengthening compounds. researchgate.net The interplay between jasmonate and ethylene signaling integrates various stress signals to mount an appropriate defensive response, which includes the production of HCAAs. mdpi.com

| Hormone | Effect on Secondary Metabolite Accumulation | Mechanism of Action | Example Compound | Plant System |

| Jasmonates (JAs) | Induction | Acts as a primary controller in defense responses | β-thujaplicin | Cupressus lusitanica |

| Ethylene (ET) | Modulation | Fine-tunes the defense response, often interacting with the JA pathway | β-thujaplicin | Cupressus lusitanica |

N-(E)-Feruloyl-L-tyrosine amide and other HCAAs are integral components of the plant's innate immune system. These compounds can accumulate in response to pathogen attack and contribute to defense in several ways. researchgate.net

One of the primary roles of HCAAs in plant defense is their function as antimicrobial agents. nih.gov For example, N-feruloyltyrosine isolated from the roots of Allium species has demonstrated antifungal activity against Fusarium culmorum. researchgate.net The accumulation of such compounds can directly inhibit the growth and spread of invading pathogens.

HCAAs also play a structural role in plant defense by reinforcing the cell wall. nih.gov Upon pathogen challenge, plants can deposit HCAAs into the cell wall, a process that strengthens this physical barrier and makes it more resistant to degradation by pathogen-secreted enzymes. researchgate.net This fortification of the cell wall can effectively limit the ingress of pathogens.

Furthermore, the accumulation of HCAAs is associated with the hypersensitive response (HR), a form of programmed cell death that occurs at the site of infection to restrict pathogen growth. nih.gov HCAAs can also be involved in the production of reactive oxygen species (ROS), which are important signaling molecules in plant defense and can also have direct antimicrobial effects. frontiersin.orgnih.gov

| Compound | Biological Activity | Pathogen | Plant Species |

| N-feruloyltyrosine | Antifungal | Fusarium culmorum | Allium species |

| N-feruloyltyramine | Antifungal | Fusarium culmorum | Allium species |

| p-coumaroyl putrescine | Antifungal | Various fungi | General |

Chemical Synthesis and Derivatization Strategies

Synthetic Routes for N-(E)-Feruoyl-L-tyrosine Amide

The formation of the amide linkage between ferulic acid and L-tyrosine amide is the central challenge in synthesizing the target compound. Various methods have been developed to achieve this transformation efficiently, each with distinct advantages.

Coupling Reactions Utilizing Carbodiimides (e.g., EDCI) and Coupling Reagents (e.g., HOBt)

Solution-phase synthesis via coupling reactions is a foundational method for forming amide bonds. This approach involves the activation of the carboxylic acid group of ferulic acid to facilitate nucleophilic attack by the amino group of L-tyrosine amide. Carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), are commonly employed as activating agents. researchgate.netnih.gov

The reaction mechanism typically proceeds through the formation of a highly reactive O-acylisourea intermediate. However, this intermediate can be prone to racemization and other side reactions. To mitigate these issues and improve reaction efficiency, coupling additives like 1-hydroxybenzotriazole (B26582) (HOBt) are used. researchgate.netpeptide.com HOBt reacts with the O-acylisourea intermediate to form an active HOBt ester. This new intermediate is more stable, less susceptible to racemization, and reacts cleanly with the amine to form the desired amide bond. nih.govpeptide.com The water-soluble nature of EDCI and its urea (B33335) byproduct simplifies purification, as they can be removed through aqueous extraction. peptide.compeptide.com

A typical reaction protocol involves dissolving the N-protected amino acid (if necessary) and the amine component in a suitable solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF), followed by the addition of the coupling reagents. peptide.comreddit.com The use of a base, such as diisopropylethylamine (DIPEA), may also be required. reddit.com

Table 1: Key Reagents in Carbodiimide Coupling

| Reagent | Function | Byproduct Characteristics |

|---|---|---|

| EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Carboxylic acid activator | Water-soluble urea |

| DCC (Dicyclohexylcarbodiimide) | Carboxylic acid activator | Insoluble dicyclohexylurea |

| DIC (Diisopropylcarbodiimide) | Carboxylic acid activator | Soluble diisopropylurea |

| HOBt (1-hydroxybenzotriazole) | Coupling additive, racemization suppressant | Removed by washing |

Solid-Phase Peptide Synthesis (SPPS) Methodologies (e.g., Fmoc-based)

Solid-Phase Peptide Synthesis (SPPS) offers a powerful and efficient alternative to solution-phase methods, particularly for creating peptide-like molecules. core.ac.uknih.gov The Fmoc (9-fluorenylmethoxycarbonyl) based strategy is widely used due to its mild deprotection conditions. nih.govpeptidemachines.com In this method, the L-tyrosine amide is anchored to an insoluble polymer resin, and the peptide chain is built up in a stepwise manner. openbiotechnologyjournal.comresearchgate.net

The synthesis of a feruloyl-tyrosine derivative using this method involves the following key steps:

Resin Loading : An Fmoc-protected tyrosine, such as Fmoc-Tyr(tBu)-Wang Resin, is used as the starting point. The tert-butyl (tBu) group protects the tyrosine hydroxyl group. semanticscholar.org

Fmoc Deprotection : The N-terminal Fmoc group is removed using a solution of piperidine (B6355638) in DMF, exposing the free amine of the tyrosine residue. semanticscholar.orguci.edu

Coupling : Acetylated ferulic acid (or another ferulic acid derivative) is then "coupled" to the newly exposed amine. This step uses a combination of coupling reagents, such as HBTU (O-Benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) and HOBt, in the presence of a base like DIEA (N,N-diisopropylethylamine). semanticscholar.orgmdpi.com The Kaiser test can be performed to confirm the presence of the free amine before coupling. semanticscholar.org

Cleavage : Once the synthesis is complete, the final compound is cleaved from the resin support. This is typically achieved using a strong acid solution, often a mixture containing trifluoroacetic acid (TFA), which also removes the side-chain protecting groups (like tBu). semanticscholar.org The crude product is then precipitated, often in cold diethyl ether. semanticscholar.org

This methodology is highly adaptable and can be automated, making it suitable for the synthesis of libraries of related compounds. peptidemachines.comopenbiotechnologyjournal.com

Esterification of Tyrosine Precursors

In many synthetic routes, particularly in solution-phase synthesis, the carboxyl group of the amino acid must be protected to prevent self-polymerization. Esterification is the most common method for this protection. L-tyrosine can be converted to its corresponding ethyl or methyl ester by reacting it with an alcohol (ethanol or methanol) in the presence of an acid catalyst, such as hydrogen chloride or thionyl chloride (SOCl₂). chemicalbook.com For instance, L-tyrosine ethyl ester hydrochloride can be synthesized by treating L-tyrosine with ethanolic hydrogen chloride. chemicalbook.com This precursor, with its free amino group, is then ready to be coupled with the activated ferulic acid. academie-sciences.fr After the amide bond is formed, the ester group can be removed by hydrolysis if the free carboxylic acid is desired, or it can be converted to a primary amide.

Synthesis of Analogues and Derivatives for Structure-Activity Probing

To investigate the structure-activity relationship (SAR) of this compound, chemists synthesize a variety of analogues by modifying either the amino acid portion or the acyl chain. These modifications provide insight into which structural features are essential for the compound's activity.

Modification of Amino Acid Moiety (e.g., Tyrosine Ethyl Ester, Phenylalanine Ethyl Ester)

The tyrosine residue is a common target for modification. By replacing L-tyrosine amide with other amino acids or their esters, researchers can probe the importance of the phenolic hydroxyl group and the aromatic ring.

Tyrosine Ethyl Ester : As mentioned, using tyrosine ethyl ester in the coupling reaction yields N-feruloyl-L-tyrosine ethyl ester. science.gov This modification alters the C-terminus of the molecule, which can influence properties like solubility and cell permeability.

Phenylalanine Ethyl Ester : Replacing tyrosine with phenylalanine, which lacks the para-hydroxyl group, allows scientists to assess the role of this specific functional group. The synthesis of N-feruloyl-phenylalanine ethyl ester would follow a similar coupling procedure, starting with phenylalanine ethyl ester. dcu.iegoogle.com Comparing the activity of this analogue to the tyrosine-containing parent compound directly highlights the contribution of the phenolic hydroxyl.

Table 2: Examples of Amino Acid Moiety Modifications

| Original Moiety | Modified Moiety | Purpose of Modification |

|---|---|---|

| L-Tyrosine Amide | L-Tyrosine Ethyl Ester | Alter C-terminus, modify solubility/permeability |

| L-Tyrosine Amide | L-Phenylalanine Ethyl Ester | Investigate the role of the phenolic hydroxyl group |

Variation of Acyl Chain (e.g., Acetyl Ferulic Acid)

The ferulic acid portion of the molecule can also be modified to create derivatives. A primary reason for this is to protect the phenolic hydroxyl group during synthesis or to alter the electronic and steric properties of the acyl chain.

Acetyl Ferulic Acid : Ferulic acid can be readily acetylated by reacting it with acetic anhydride. semanticscholar.org The resulting acetyl ferulic acid has its phenolic hydroxyl group protected as an acetate (B1210297) ester. This protected acid can then be used in coupling reactions, such as the SPPS method described earlier, to produce compounds like acetyl feruloyl tyrosine. openbiotechnologyjournal.comsemanticscholar.org This strategy prevents potential side reactions at the phenolic hydroxyl during the amide bond formation step. The acetyl group can be removed later if the free phenol (B47542) is desired.

Incorporation of Protecting Groups

The chemical synthesis of N-(E)-Feruloyl-L-tyrosine amide necessitates the use of protecting groups to prevent unwanted side reactions and ensure the selective formation of the desired amide bond. Both L-tyrosine and ferulic acid possess multiple reactive functional groups—specifically, the amino, carboxyl, and two phenolic hydroxyl groups on tyrosine, and the carboxyl and phenolic hydroxyl group on ferulic acid. Without protection, these groups can react non-selectively with coupling agents, leading to a mixture of products and low yields of the target compound.

A common and effective strategy for synthesizing ferulic acid-amino acid amides is the Fmoc solid-phase synthesis method. In this approach, the amino group of the L-tyrosine is protected by the 9-fluorenylmethoxycarbonyl (Fmoc) group. The phenolic hydroxyl group on the tyrosine side chain is typically protected with an acid-labile group such as tert-butyl (tBu). The carboxylic acid of the tyrosine is anchored to a solid support, such as Wang resin, which also serves as a protecting group. The ferulic acid's phenolic hydroxyl group is often protected by acetylation before it is coupled with the deprotected amino group of the resin-bound tyrosine.

| Protecting Group | Protected Functional Group | Synthesis Strategy | Reference |

| Fmoc | α-Amino group (Tyrosine) | Solid-Phase Peptide Synthesis | |

| tert-butyl (tBu) | Phenolic hydroxyl group (Tyrosine) | Solid-Phase Peptide Synthesis | |

| Acetyl | Phenolic hydroxyl group (Ferulic Acid) | Solid-Phase Peptide Synthesis | |

| tert-butyloxycarbonyl (Boc) | α-Amino group (Tyrosine) | Solution/Solid-Phase Synthesis | |

| Carbobenzoxy (Z) | α-Amino group (Tyrosine) | Solution/Solid-Phase Synthesis | |

| Ethoxycarbonyl (EtOC) | Phenolic hydroxyl group (Tyrosine) | Peptide Synthesis | |

| Phenylcarbamyl (PAC) | Phenolic hydroxyl group (Tyrosine) | Peptide Synthesis | |

| p-Nitrobenzyloxycarbonyl (pNZ) | α-Amino group | Solid-Phase Peptide Synthesis |

Enzymatic Synthesis Approaches for Amides

Enzymatic methods offer a green and highly selective alternative to traditional chemical synthesis for producing amides like N-(E)-Feruloyl-L-tyrosine amide. These biocatalytic approaches operate under mild reaction conditions, reducing the need for protecting groups and minimizing waste.

Lipases are a versatile class of enzymes capable of catalyzing amide bond formation. The immobilized lipase (B570770) B from Candida antarctica (CALB), commercially known as Novozym 435, is a particularly efficient catalyst for this type of reaction. It demonstrates excellent regioselectivity, preferentially catalyzing N-acylation over O-acylation, even in substrates with multiple hydroxyl groups. Another immobilized lipase, Lipozyme TL IM, has been successfully used in a one-step reaction to synthesize N-trans-feruloyltyramine from ferulic acid and tyramine (B21549) hydrochloride, achieving a high yield of 93.5% under optimized conditions. This demonstrates the potential of lipases for the synthesis of structurally related feruloyl amides.

More recently, amide bond synthetases (ABS) have been employed for the efficient synthesis of N-trans-feruloyltyramine. In one study, ten different ABS enzymes were screened, with AlCfaL from Azospirillum lipoferum identified as a promising biocatalyst. Under optimized conditions, a maximum conversion rate of 74% was achieved. A significant challenge in using these enzymes is their dependence on the expensive co-substrate adenosine (B11128) triphosphate (ATP). To address this, an ATP recycling system was integrated into the process. This system used an inexpensive phosphate (B84403) donor (polyphosphate) and a polyphosphate kinase enzyme, which successfully regenerated ATP, leading to a 63.5% conversion rate in a more economically viable process.

| Enzyme | Substrates | Key Reaction Conditions | Outcome | Reference |

| Lipozyme TL IM (immobilized lipase) | 4-hydroxy-3-methoxycinnamic acid, Tyramine hydrochloride | Molar ratio 6:1, 40°C, 48 hours | 93.5% yield | |

| Amide Bond Synthetase (AlCfaL) | N-trans-ferulic acid, Tyramine | Substrate ratio 1:50, 10 mM MgCl₂, 8 mM ATP, 30°C, 48 hours | 74% conversion rate | |

| Amide Bond Synthetase (AlCfaL) with ATP Recycling | N-trans-ferulic acid, Tyramine | 7.12 mM AMP, 5.96 mg/mL PolyP, 36 hours | 63.5% conversion rate | |

| Novozym 435 (Candida antarctica lipase B) | Phenylglycinol, Capric acid | Solvent-free, 60°C, 19 hours, 15 wt% enzyme | 89.4% yield (high N-acylation selectivity) |

Structure Activity Relationship Sar Studies

Impact of Feruloyl Moiety on Biological Activities

The feruloyl moiety, derived from ferulic acid, is a cornerstone of the biological activity of N-(E)-Feruloyl-L-tyrosine amide. Ferulic acid itself, a derivative of 4-hydroxycinnamic acid, is renowned for a wide spectrum of therapeutic properties, including antioxidant, anti-inflammatory, antimicrobial, and anticancer effects. researchgate.netmdpi.comnih.govsemanticscholar.org These properties are largely conferred by the unique structural features of the feruloyl group.

The antioxidant capacity, a hallmark of this moiety, is strongly associated with the phenolic hydroxyl (-OH) group on the aromatic ring. researchgate.net This group can donate a hydrogen atom to scavenge free radicals, thereby neutralizing them. researchgate.net The presence of an electron-donating methoxy (B1213986) (-OCH3) group ortho to the hydroxyl group further enhances this antioxidant activity by stabilizing the resulting phenoxyl radical through resonance. mdpi.comnih.gov Additionally, the conjugated double bond in the propenoic acid side chain contributes to the stabilization of this radical, further augmenting its scavenging potential. mdpi.com This entire system makes compounds bearing a feruloyl moiety potent antioxidants. researchgate.netnih.gov Beyond antioxidation, this moiety is implicated in various other biological activities, making it a valuable pharmacophore in drug design. researchgate.net

Role of Tyrosine Amide Linkage and Amino Acid Stereochemistry

The conjugation of the feruloyl group to L-tyrosine via an amide linkage is a critical modification that significantly influences the compound's physicochemical and biological properties. The tyrosine residue itself is recognized for its fundamental role in molecular recognition, owing to its amphipathic nature, size, and ability to form hydrogen bonds and nonpolar interactions. nih.gov The phenol (B47542) side chain of tyrosine is crucial for interactions with biological targets. nih.govbohrium.com

The formation of an amide bond can improve the stability and bioavailability of the parent molecule. semanticscholar.org In medicinal chemistry, creating amide derivatives is a common strategy to modulate a drug's absorption and transport properties, potentially utilizing peptide transporter systems in the body. semanticscholar.org The amide linkage in N-(E)-Feruloyl-L-tyrosine amide connects the pharmacologically active feruloyl moiety to a biologically recognized amino acid, which can influence its interaction with cellular targets. academie-sciences.fr

Stereochemistry is paramount in determining the biological activity of chiral molecules. The use of the naturally occurring L-isomer of tyrosine is significant, as biological systems, such as enzymes and receptors, are inherently chiral and often exhibit stereospecificity. The precise three-dimensional arrangement of the L-tyrosine moiety ensures a proper fit and interaction with its biological targets. nih.govnih.gov The synthesis of such compounds often requires methods that ensure the retention of this specific stereochemical integrity to maintain bioactivity. nih.govrug.nl

Influence of Substituents and Alkyl Chain Length on Activity Profiles

The biological activity of N-(E)-Feruoyl-L-tyrosine amide and related phenolamides can be finely tuned by modifying substituents on the aromatic rings or by altering the length and nature of the linker between the phenolic acid and the amine moiety.

Hydroxyl and Methoxy Group Contributions

The number and position of hydroxyl and methoxy groups on the phenolic rings are decisive factors for the antioxidant activity of phenolamides. nih.gov The antioxidant potency generally follows this order: caffeic acid (with two hydroxyl groups) > ferulic acid (one hydroxyl, one methoxy) > sinapic acid (one hydroxyl, two methoxy) > p-coumaric acid (one hydroxyl). mdpi.com

The 4-hydroxyl group on the feruloyl moiety is essential for its radical-scavenging ability. mdpi.com The ortho-methoxy group at the 3-position enhances this activity by increasing electron density on the hydroxyl group, which facilitates hydrogen donation. mdpi.comnih.gov Studies comparing ferulic acid with iso-ferulic acid (where the hydroxyl and methoxy groups are swapped) show that the arrangement in ferulic acid is more potent, highlighting the importance of the methoxy group's position. mdpi.com The tyrosine moiety contributes another phenolic hydroxyl group, which can also participate in antioxidant activities.

Effect of Acetyl and Halogen Modifications

Further chemical modifications, such as acetylation and halogenation, can significantly alter the activity profile of feruloyl amides. Acetylation of the phenolic hydroxyl groups, as seen in acetyl feruloyl tyrosine, can change the compound's polarity and bioavailability. semanticscholar.org While this may decrease direct hydrogen-donating antioxidant activity, it can create a prodrug that releases the active form after metabolic cleavage within the body. In some studies, acetylferuloyl amino acid esters exhibited the highest tyrosinase inhibition activity among tested amides. researchgate.net

Halogenation, the introduction of atoms like chlorine or fluorine, is a powerful tool in medicinal chemistry to enhance biological activity. nih.gov Introducing a chlorine atom, for example, can increase lipophilicity, potentially improving membrane permeability. nih.gov It can also introduce new non-covalent interactions, such as halogen bonds, which can improve binding affinity to target enzymes or receptors. nih.gov For instance, a study on ferulic acid amides demonstrated that a derivative with a 4-chlorobenzyl substituent was bioactive against all tested Candida strains, whereas other derivatives showed more limited activity. nih.gov

| Compound | Substituent (R) | C. albicans | C. tropicalis | C. krusei |

|---|---|---|---|---|

| Amide 6 | Benzyl | 1.85 | N.A. | 0.82 |

| Amide 7 | 4-Methylbenzyl | N.A. | 1.68 | 1.68 |

| Amide 8 | 4-Chlorobenzyl | 1.59 | 1.59 | 1.59 |

| Amide 9 | 4-Methoxybenzyl | N.A. | 1.59 | 1.59 |

Data sourced from a study on the antifungal activity of ferulic acid amides, showing how different substituents on the amine moiety affect the Minimum Inhibitory Concentration (MIC). "N.A." indicates no activity observed. nih.gov

Comparative Analysis with Related Phenolamides and Hydroxycinnamic Acid Derivatives

The biological activity of this compound is best understood when compared to other structurally related compounds. The choice of both the hydroxycinnamic acid and the amino conjugate is critical.

When comparing amides derived from different hydroxycinnamic acids, the antioxidant activity is highly dependent on the substitution pattern of the phenolic ring. researcher.life Amides of caffeic acid, which has an ortho-dihydroxy (catechol) structure, generally exhibit stronger radical scavenging and antioxidant activity than the corresponding ferulic acid amides. nih.govnih.gov For example, N-trans-caffeoyldopamine and N-trans-caffeoyltyramine showed superior DPPH radical scavenging activity compared to ferulic acid. nih.gov This is because the catechol moiety is a more efficient hydrogen donor. However, ferulic acid and its derivatives often exhibit greater stability, as catechol-containing compounds can be more susceptible to oxidation. mdpi.com

The amine or amino acid portion of the molecule also plays a significant role. Comparing this compound to N-trans-feruloyltyramine, which lacks the carboxyl group of tyrosine, reveals differences in polarity and potential interactions. The presence of the carboxylic acid group in the tyrosine moiety increases the hydrophilicity of the molecule and provides an additional site for interaction, which can influence its biological target specificity and pharmacokinetic profile. academie-sciences.fr Studies on various ferulic acid amides have shown that altering the amine component (e.g., using different substituted benzylamines) can dramatically change antifungal potency and spectrum. nih.gov Similarly, converting the carboxylic acid of ferulic acid into an ester, such as methyl or ethyl ferulate, tends to decrease its antioxidant activity in polar systems compared to the parent acid. mdpi.com

| Compound | Scavenging Activity Order |

|---|---|

| N-trans-caffeoyl-L-cysteine methyl ester | 1 |

| N-trans-caffeoyldopamine | 2 |

| N-trans-caffeoyltyramine | 3 |

| N-trans-caffeoyl-beta-phenethylamine | 4 |

| Caffeic acid phenethyl ester | 6 |

| Caffeic acid | 7 |

| Ferulic acid | 8 |

Data from a structure-activity relationship study on caffeic acid amides and esters, ranked by their efficacy in scavenging the DPPH radical. The results highlight the superior activity of catechol-containing amides over ferulic acid. nih.gov

Mechanisms of Biological Activity

Antioxidant and Radical Scavenging Mechanisms

The antioxidant capacity of N-(E)-Feruloyl-L-tyrosine amide is a cornerstone of its biological activity. This is attributed to its unique chemical structure, which combines ferulic acid and L-tyrosine, both of which possess features conducive to neutralizing reactive oxygen species (ROS).

The ability of N-(E)-Feruloyl-L-tyrosine amide and related compounds to directly scavenge free radicals is frequently evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. In this assay, the compound's ability to donate a hydrogen atom or an electron to the stable DPPH radical is measured by a decrease in absorbance at 515 nm.

Studies on structurally similar feruloyl amides have demonstrated their efficacy in this assay. For instance, a comparative analysis of a tertiary feruloyl amide against its parent compound, ferulic acid, provides insight into the scavenging potential of this class of molecules. While ferulic acid itself is a potent antioxidant, its derivatives, including amides, also maintain significant antioxidant effects mdpi.com. The radical scavenging activity of phenolic compounds is well-established, with efficacy increasing with the number of hydroxyl groups and the presence of other hydrogen-donating groups nih.gov. For example, L-Dopa, a diphenolic amino acid, shows significantly higher inhibition of lipid peroxidation compared to the monophenolic L-tyrosine nih.gov.

Table 1: DPPH Radical Scavenging Activity of a Feruloyl Amide Derivative (t-FEF77) vs. Ferulic Acid (FA)

| Compound | Concentration (nmol) | RSA (%) after 2 min |

| FA | 20 | 25 |

| t-FEF77 | 20 | 12 |

| FA | 80 | 81 |

| t-FEF77 | 80 | 48 |

| This table is generated based on data for a related tertiary feruloyl amide to illustrate the general activity of the compound class mdpi.com. RSA denotes Radical Scavenging Activity. |

Lipid peroxidation is a detrimental chain reaction initiated by free radicals that damages cell membranes. The lipophilic nature of N-(E)-Feruloyl-L-tyrosine amide, enhanced by the amide linkage, may allow it to effectively function within lipid-rich environments like cell membranes, thereby inhibiting this process. Ferulic acid derivatives are considered desirable for applications as inhibitors of lipid and fat autoxidation due to their physicochemical properties mdpi.com.

The antioxidant activity of phenolic compounds in emulsion systems is dependent not only on their radical-scavenging hydroxyl groups but also on their hydrophobicity nih.gov. More hydrophobic antioxidants tend to exhibit better activity in such systems nih.gov. Studies on other plant phenolics have established clear structure-activity relationships for inhibiting lipid peroxidation. For example, the number and position of hydroxyl and methoxyl groups on the phenolic rings play a crucial role in determining antioxidant efficacy in liposomal model systems nih.gov. The cross-termination between tyrosyl radicals and lipid peroxyl radicals has been identified as a major pathway in the peroxidation of tyrosine-containing membranes, leading to the formation of stable adducts nih.gov.

The chemical structure of N-(E)-Feruloyl-L-tyrosine amide is central to its antioxidant function. The molecule possesses two phenolic hydroxyl (-OH) groups, one on the ferulic acid moiety and one on the tyrosine moiety. These groups can readily donate a hydrogen atom to a free radical, neutralizing it and forming a stable phenoxyl radical in the process.

The stability of this resulting phenoxyl radical is critical. In the ferulic acid portion of the molecule, the phenoxyl radical is stabilized by resonance, a process significantly aided by the conjugated double bond of the propenoic group and the electron-donating methoxy (B1213986) group on the aromatic ring mdpi.com. This extended conjugated system allows for the delocalization of the unpaired electron across the molecule, which prevents the antioxidant itself from becoming a pro-oxidant and initiating new radical chain reactions. The radical scavenging activity of similar phenolic compounds, such as caffeic acid amides, has been shown to increase with the number of hydroxyl groups nih.gov.

Enzyme Inhibition Studies

Beyond its antioxidant effects, N-(E)-Feruloyl-L-tyrosine amide is a subject of interest for its ability to inhibit specific enzymes, most notably tyrosinase.

Tyrosinase is a copper-containing enzyme that plays a rate-limiting role in melanogenesis, the complex pathway responsible for the synthesis of melanin (B1238610) pigment researchgate.netnih.govnih.gov. It catalyzes the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone (B1195961) nih.govmdpi.com. By inhibiting tyrosinase, a compound can effectively downregulate melanin production.

N-(E)-Feruloyl-L-tyrosine amide is a potent candidate for tyrosinase inhibition due to its structural similarity to the enzyme's natural substrate, L-tyrosine researchgate.netnih.gov. This mimicry allows it to act as a competitive inhibitor. Phenolic compounds like ferulic acid are known to be vital for tyrosinase inhibitory activity nih.gov. Studies on related compounds, such as N-feruloyldopamine, have demonstrated their ability to inhibit human tyrosinase with high efficacy researchgate.net. The inhibition of tyrosinase is a widely explored strategy for the development of agents to treat pigmentary disorders researchgate.netnih.gov.

The active site of tyrosinase contains a binuclear copper center, where two copper ions (CuA and CuB) are coordinated by histidine residues nih.govresearchgate.net. These copper ions are essential for the catalytic activity of the enzyme. Inhibitors of tyrosinase often function by interacting with this active site.

Molecular docking studies of similar phenolic inhibitors predict that they bind within the catalytic site, close to the copper ions nih.govresearchgate.net. The interaction is often stabilized by hydrogen bonds and hydrophobic interactions with key amino acid residues. For instance, the aromatic rings of inhibitors can form π–π interactions with residues like histidine researchgate.net. In many potent peptide-based tyrosinase inhibitors, aromatic residues such as tyrosine and tryptophan are crucial for interacting with the enzyme's hotspots and may also function as copper chelators, directly interacting with the copper ions to abolish enzyme activity mdpi.com. Given its structure, N-(E)-Feruloyl-L-tyrosine amide likely binds to the tyrosinase active site through a combination of its phenolic rings interacting with hydrophobic pockets and its hydroxyl groups potentially coordinating with the copper ions or forming hydrogen bonds with nearby residues.

Tyrosinase Inhibition and Melanogenesis Pathway Modulation

Monophenolase and Diphenolase Activity Modulation

N-(E)-Feruloyl-L-tyrosine amide is structurally suited to interact with tyrosinase, a key enzyme in melanin biosynthesis and enzymatic browning. Tyrosinase exhibits two distinct catalytic activities: monophenolase activity (the hydroxylation of monophenols like L-tyrosine to o-diphenols) and diphenolase activity (the oxidation of o-diphenols to o-quinones) nih.govmdpi.com. The inhibitory potential of phenolic compounds and their derivatives against tyrosinase is well-documented nih.gov.

The ferulic acid moiety of the compound, being a phenolic acid, is a critical determinant of this interaction. Phenolic compounds can act as competitive inhibitors by mimicking the natural substrates (L-tyrosine or L-DOPA) and binding to the copper-containing active site of the enzyme, thereby preventing substrate catalysis nih.gov. Furthermore, amides derived from cinnamic acid derivatives coupled with tyramine (B21549) have shown significant tyrosinase inhibitory effects nih.gov. While direct kinetic studies on N-(E)-Feruloyl-L-tyrosine amide are not extensively detailed in the available literature, its structural components suggest a potential role as a tyrosinase inhibitor, likely modulating both monophenolase and diphenolase functions through competitive or mixed-type inhibition.

Inhibition of Nucleotide Biosynthesis Enzymes (e.g., Glutamine PRPP Amidotransferase)

Research has identified N-(E)-Feruloyl-L-tyrosine amide as a potent inhibitor of de novo nucleotide biosynthesis. This activity is crucial for its antimicrobial effects, as it targets the fundamental processes of DNA and RNA synthesis required for cell growth and proliferation. The primary target identified is Glutamine PRPP amidotransferase (PurF), the enzyme that catalyzes the first committed step in purine (B94841) biosynthesis.

Studies have shown that feruloyl amides act as competitive inhibitors of PurF. The inhibition of this key enzyme leads to a blockage in the purine biosynthetic pathway, resulting in the cessation of carbon metabolism and growth inhibition. In addition to PurF, other glutamine amidotransferases involved in nucleotide synthesis are also inhibited by feruloyl amides.

| Enzyme | Abbreviation | Pathway | Inhibition Mechanism |

|---|---|---|---|

| Glutamine-PRPP-amidotransferase | PurF | De novo purine biosynthesis | Competitive |

| GMP synthetase | GuaA | De novo purine biosynthesis | Direct Inhibition |

| CTP synthetase | PyrG | De novo pyrimidine (B1678525) biosynthesis | Direct Inhibition |

| Carbamoyl phosphate (B84403) synthetase | CarA/CarB | De novo pyrimidine biosynthesis | Direct Inhibition |

Anti-Inflammatory Effects and Associated Molecular Pathways

The anti-inflammatory properties of N-(E)-Feruloyl-L-tyrosine amide can be inferred from studies on structurally similar compounds, such as N-feruloylserotonin and N-trans-feruloyltyramine. These molecules exert their effects by modulating critical inflammatory signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways nih.govresearchgate.net.

The NF-κB pathway is a central regulator of inflammation, controlling the expression of pro-inflammatory cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) glpbio.com. Feruloyl amides have been shown to suppress the activation of NF-κB, which involves inhibiting the phosphorylation of its inhibitory subunit, IκBα, and preventing the nuclear translocation of the p65 subunit mdpi.com.

Simultaneously, the MAPK pathway, which includes kinases like ERK, JNK, and p38, is also modulated. N-feruloylserotonin has been found to decrease the abnormal expression of phosphor (p)-c-Jun N-terminal kinase (JNK) and p-extracellular-signal regulated kinase (ERK) nih.gov. By inhibiting these pathways, N-(E)-Feruloyl-L-tyrosine amide likely reduces the production of inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and cytokines like TNF-α and various interleukins researchgate.net.

Antifungal Activity Mechanisms

While direct studies on the antifungal activity of N-(E)-Feruloyl-L-tyrosine amide against specific fungal species are limited, the mechanism can be hypothesized based on its chemical nature. Phenolic compounds, including ferulic acid, are known to possess antifungal properties. Their mechanisms often involve the disruption of the fungal cell wall and membrane integrity, leading to osmotic lysis and cell death nih.gov.

There is a lack of specific research demonstrating the efficacy of N-(E)-Feruloyl-L-tyrosine amide against Fusarium culmorum and Candida species. However, the general antifungal action of related compounds suggests potential activity. For instance, thymol, another natural phenolic compound, has demonstrated potent antifungal activity against Fusarium species by inducing lipid peroxidation and disrupting ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane mdpi.com. It is plausible that N-(E)-Feruloyl-L-tyrosine amide could exert similar effects, compromising cell membrane function and inhibiting fungal growth. Further investigation is required to confirm its activity and minimum inhibitory concentration (MIC) against these specific pathogens.

Chemoattractant Properties and Receptor Interactions

The scientific literature reviewed does not currently contain information regarding the chemoattractant properties of N-(E)-Feruloyl-L-tyrosine amide or its specific interactions with chemoattractant receptors. This area remains uninvestigated, and no mechanisms can be described at this time.

Potential Bioavailability Mechanisms via Peptide Transporter Systems

The oral bioavailability of many peptide and protein-based therapeutics is typically low due to enzymatic degradation in the gastrointestinal (GI) tract and poor permeability across the intestinal epithelial barrier. However, the structure of N-(E)-Feruloyl-L-tyrosine amide, which links an amino acid (L-tyrosine) with ferulic acid via an amide bond, makes it a candidate for recognition by peptide transporter systems.

Analytical Methodologies for Characterization and Quantification

Spectroscopic Characterization

Spectroscopic methods are fundamental for the structural characterization of N-(E)-Feruloyl-L-tyrosine amide, probing the interactions of the molecule with electromagnetic radiation to reveal its chemical structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural determination of N-(E)-Feruloyl-L-tyrosine amide in solution. It provides precise information about the carbon-hydrogen framework and the connectivity of atoms.

1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides information on the chemical environment of protons. For N-(E)-Feruloyl-L-tyrosine amide, characteristic signals corresponding to the feruloyl and tyrosine moieties are expected. The aromatic protons of both the ferulic acid and tyrosine rings appear in the downfield region (typically δ 6.5-7.5 ppm). The vinyl protons of the feruloyl group exhibit characteristic trans-coupling with a large coupling constant (J ≈ 15-16 Hz). The methoxy (B1213986) group (-OCH₃) on the feruloyl ring shows a sharp singlet around δ 3.9 ppm. Protons on the tyrosine alpha-carbon and beta-carbons are observed in the aliphatic region.

The ¹³C NMR spectrum reveals the chemical shifts of all unique carbon atoms in the molecule. Key signals include those for the carbonyl carbons of the amide and carboxylic acid groups (δ 165-175 ppm), carbons of the aromatic rings, the vinyl carbons of the feruloyl moiety, the methoxy carbon (around δ 56 ppm), and the aliphatic carbons of the tyrosine residue.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for N-(E)-Feruloyl-L-tyrosine amide

| Atom Assignment (Feruloyl Moiety) | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| H-2' | ~7.3 | ~127.0 |

| H-5' | ~6.8 | ~116.0 |

| H-6' | ~7.1 | ~123.0 |

| H-7' (α-vinylic) | ~6.4 | ~115.0 |

| H-8' (β-vinylic) | ~7.5 (d, J≈15.8 Hz) | ~145.0 |

| C-9' (Amide C=O) | - | ~166.0 |

| 3'-OCH₃ | ~3.9 (s) | ~56.0 |

| Atom Assignment (Tyrosine Moiety) | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| H-α | ~4.6 (m) | ~55.0 |

| H-β | ~3.0 (m) | ~37.0 |

| H-2, H-6 | ~7.0 (d) | ~130.0 |

| H-3, H-5 | ~6.7 (d) | ~115.0 |

| C-7 (Amide C=O) | - | ~172.0 |

| NH (Amide) | ~8.5 (d) | - |

Note: Predicted values are based on typical chemical shifts for similar structures and data from related compounds like (E)-N-(Feruloyl)-L-tyrosine ethyl ester. Actual values may vary depending on the solvent and experimental conditions.

2D NMR: To confirm the complete and unambiguous assignment of all proton and carbon signals, various 2D NMR experiments are employed:

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, which is crucial for tracing the connectivity within the feruloyl and tyrosine spin systems.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, allowing for the assignment of carbons bearing protons.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds. This is particularly important for identifying quaternary carbons and confirming the linkage between the feruloyl and tyrosine moieties through the amide bond.

Infrared (IR) spectroscopy is used to identify the functional groups present in N-(E)-Feruloyl-L-tyrosine amide by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum provides a characteristic fingerprint of the molecule.

Key characteristic absorption bands for N-(E)-Feruloyl-L-tyrosine amide include:

O-H stretching: A broad band in the region of 3400-3200 cm⁻¹ corresponding to the phenolic hydroxyl groups.

N-H stretching: A moderate band around 3300 cm⁻¹ from the amide group.

C-H stretching: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹.

C=O stretching (Amide I): A strong, characteristic absorption band for the amide carbonyl group is expected around 1660-1650 cm⁻¹.

N-H bending (Amide II): This band, resulting from the N-H bend coupled with C-N stretch, appears around 1540-1515 cm⁻¹.

C=C stretching: Aromatic ring and vinyl C=C stretching vibrations give rise to several bands in the 1600-1450 cm⁻¹ region.

C-O stretching: Phenolic C-O stretching is typically observed around 1270 cm⁻¹.

Interactive Data Table: Characteristic IR Absorption Bands for N-(E)-Feruloyl-L-tyrosine amide

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch | Phenolic -OH | 3400-3200 | Broad, Strong |

| N-H Stretch | Amide N-H | ~3300 | Medium |

| C=O Stretch (Amide I) | Amide C=O | 1660-1650 | Strong |

| N-H Bend (Amide II) | Amide N-H | 1540-1515 | Medium-Strong |

| C=C Stretch | Aromatic/Vinylic | 1600-1450 | Medium-Weak |

| C-O Stretch | Phenolic C-O | ~1270 | Strong |

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions and conjugated systems. The spectrum of N-(E)-Feruloyl-L-tyrosine amide is dominated by the contributions of its two main chromophores: the feruloyl group and the tyrosine group.

The feruloyl moiety , an example of a hydroxycinnamic acid, possesses a highly conjugated system and exhibits a strong absorption maximum (λmax) around 320 nm. nih.gov

The tyrosine moiety contains a phenol (B47542) chromophore, which typically shows absorption maxima around 275-280 nm. nih.govd-nb.info

The combined spectrum of N-(E)-Feruloyl-L-tyrosine amide is expected to show a strong, broad absorption band with a maximum around 320 nm, characteristic of the feruloyl portion, which largely dictates the UV profile due to its more extended conjugation.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of N-(E)-Feruloyl-L-tyrosine amide and to obtain structural information through fragmentation analysis.

Electrospray Ionization (ESI) is a soft ionization technique that allows for the analysis of thermally labile and non-volatile molecules like N-(E)-Feruloyl-L-tyrosine amide. In positive ion mode, the molecule is typically observed as the protonated molecular ion [M+H]⁺. In negative ion mode, the deprotonated molecular ion [M-H]⁻ is detected.

High-Resolution Mass Spectrometry (HRMS), often coupled with ESI, provides a highly accurate mass measurement of the molecular ion. This allows for the determination of the elemental formula of the compound, serving as a powerful confirmation of its identity. For N-(E)-Feruloyl-L-tyrosine amide (C₁₉H₂₀N₂O₅), the exact mass of the neutral molecule is 372.1372 Da. HRMS would be able to confirm this mass with high precision.

This powerful hyphenated technique combines the high separation efficiency of UHPLC with the high-resolution and high-mass-accuracy capabilities of a QToF mass spectrometer. acs.orgmdpi.com

UHPLC: Separates N-(E)-Feruloyl-L-tyrosine amide from other components in a complex mixture, providing a retention time that is characteristic of the compound under specific chromatographic conditions.

ESI-QToF-MS: After separation, the compound is ionized by ESI and analyzed by the QToF instrument. The ToF analyzer provides high-resolution mass data for both the precursor ion (MS) and its fragment ions (MS/MS).

MS/MS Analysis: In tandem MS (or MS/MS) mode, the precursor ion (e.g., the [M+H]⁺ ion) is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions provide detailed structural information. For N-(E)-Feruloyl-L-tyrosine amide, characteristic fragmentation would involve the cleavage of the amide bond, leading to the formation of a feruloyl fragment ion (m/z 177.05) and a tyrosine amide fragment. acs.org This fragmentation pattern is crucial for confirming the identity of the feruloyl and tyrosine components and their connectivity. This method is particularly valuable for identifying and quantifying the compound in complex biological or food matrices. acs.org

Chromatographic Purity and Quantification Methods

High-Performance Liquid Chromatography (HPLC) and Reversed-Phase HPLC (RP-HPLC)

High-performance liquid chromatography is a cornerstone technique for the separation, identification, and quantification of N-(E)-Feruloyl-L-tyrosine amide. Reversed-phase HPLC (RP-HPLC) is the most common mode used for this compound due to its polarity. In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase.

Chromatographic Purity and Quantification:

The purity of N-(E)-Feruloyl-L-tyrosine amide can be determined by analyzing the chromatogram for the presence of any impurity peaks. The percentage purity is calculated based on the area of the main peak relative to the total area of all peaks. For quantification, a calibration curve is constructed by injecting known concentrations of a pure standard of N-(E)-Feruloyl-L-tyrosine amide and plotting the peak area against the concentration.

A typical RP-HPLC method for the analysis of feruloyl amides involves a C18 column as the stationary phase. The mobile phase often consists of a mixture of an aqueous solvent (like water with a small percentage of an acid, such as formic acid or trifluoroacetic acid, to improve peak shape) and an organic solvent (such as acetonitrile (B52724) or methanol). A gradient elution, where the proportion of the organic solvent is increased over time, is commonly used to achieve optimal separation of compounds with varying polarities.

Detection is most frequently performed using a diode-array detector (DAD) or a UV-Vis detector. N-(E)-Feruloyl-L-tyrosine amide exhibits characteristic UV absorbance due to its phenolic and amide moieties, with absorbance maxima typically observed around 320 nm.

Illustrative RP-HPLC Method Parameters:

| Parameter | Value |

| Column | C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B in 20 min |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 320 nm |

| Injection Volume | 20 µL |

Research Findings:

Studies on related hydroxycinnamic acid amides have demonstrated the successful use of RP-HPLC for their separation and quantification in plant extracts. For instance, the analysis of N-(E)-feruloyltyramine in potato cell suspensions revealed a retention time of approximately 30.9 minutes under specific gradient conditions. The identification was confirmed by UV absorbance maxima and mass spectrometry data. While specific data for N-(E)-Feruloyl-L-tyrosine amide is not as prevalent, the similar chemical structure allows for the adaptation of these methods.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolomics

Liquid chromatography-mass spectrometry is a powerful and highly sensitive technique that couples the separation capabilities of HPLC with the mass analysis capabilities of mass spectrometry. This combination allows for the confident identification and quantification of N-(E)-Feruloyl-L-tyrosine amide, even at trace levels, within complex biological matrices. LC-MS is a key tool in metabolomics, the large-scale study of small molecules within cells, tissues, or organisms.

Metabolomic Analysis:

In a typical metabolomics workflow, an extract from a biological sample is first separated by an HPLC system. The eluent from the column is then introduced into the ion source of the mass spectrometer. Electrospray ionization (ESI) is a commonly used soft ionization technique that generates intact molecular ions of the analytes with minimal fragmentation. The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z).

Tandem mass spectrometry (MS/MS) can be employed for further structural elucidation. In this technique, a specific parent ion (e.g., the molecular ion of N-(E)-Feruloyl-L-tyrosine amide) is selected and fragmented, and the resulting fragment ions (product ions) are detected. The fragmentation pattern is unique to the molecule and can be used to confirm its identity.

Illustrative LC-MS Parameters:

| Parameter | Value |

| LC System | UPLC with a C18 column |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Linear gradient from 5% to 100% B |

| Ion Source | Electrospray Ionization (ESI) |

| Scan Mode | Positive and/or Negative Ion Mode |

| Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF) or Orbitrap |

| MS/MS | Collision-Induced Dissociation (CID) |

Research Findings:

Metabolomic studies of plants have successfully identified various feruloyl derivatives. For example, untargeted LC-MS analysis of wheat treated with a biostimulant revealed the accumulation of several N-feruloyl conjugates. The identification of these compounds was based on their accurate mass and characteristic MS/MS fragmentation patterns. While a specific metabolomics study focusing on N-(E)-Feruloyl-L-tyrosine amide is not widely reported, the established methodologies for related compounds are directly applicable. The expected protonated molecule [M+H]⁺ for N-(E)-Feruloyl-L-tyrosine amide would have an m/z of approximately 372.15. Fragmentation in MS/MS would likely involve the cleavage of the amide bond, leading to characteristic fragment ions corresponding to the feruloyl and tyrosine amide moieties.

Q & A

Q. What are the recommended methods for synthesizing N-(E)-Feruoyl-L-tyrosine amide in laboratory settings?

Methodological Answer: Synthesis typically involves coupling ferulic acid derivatives with L-tyrosine amide. Key approaches include:

- Schotten-Baumann reaction : Utilize a biphasic system (e.g., water/dichloromethane) with acyl chlorides and amines under mild conditions to minimize racemization .

- Carbodiimide-mediated coupling : Use reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with NHS (N-hydroxysuccinimide) to activate the carboxylic acid group of ferulic acid for amide bond formation .

- Microwave-assisted synthesis : Optimize reaction time and yield by applying controlled thermal energy . Critical Note: Monitor reaction progress via TLC or HPLC to confirm intermediate formation and purity.

Q. How can researchers characterize the structural integrity of this compound?

Methodological Answer: Employ a combination of spectroscopic and chromatographic techniques:

- NMR spectroscopy : Analyze - and -NMR to verify regiochemistry and confirm E/Z isomerism of the feruloyl group .

- Mass spectrometry (MS) : Use high-resolution MS (HRMS) to validate molecular weight and fragmentation patterns .

- X-ray crystallography : Resolve crystal structures to confirm stereochemical configuration, though this requires high-purity samples .

Q. What in vitro assays are suitable for preliminary evaluation of its bioactivity (e.g., antioxidant or enzyme inhibition)?

Methodological Answer: Design assays aligned with mechanistic hypotheses:

- Tyrosinase inhibition : Use a spectrophotometric assay with L-DOPA as a substrate to measure IC values, referencing ferulic acid derivatives as positive controls .

- Antioxidant activity : Apply DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging or ORAC (oxygen radical absorbance capacity) assays, ensuring proper normalization to Trolox equivalents .

- Cellular uptake studies : Employ fluorescence labeling or LC-MS to quantify intracellular accumulation in model cell lines .

Advanced Research Questions

Q. How can researchers address solubility challenges during in vitro or in vivo studies of this compound?

Methodological Answer: Solubility limitations arise from the compound’s amphiphilic nature. Mitigate via:

- Co-solvent systems : Test biocompatible solvents like DMSO-PBS mixtures (≤1% DMSO) or cyclodextrin-based encapsulation .

- Nanoformulation : Develop liposomal or polymeric nanoparticles to enhance bioavailability, characterized by dynamic light scattering (DLS) and TEM .

- Prodrug design : Introduce hydrolyzable esters or glycosides to improve aqueous solubility, followed by enzymatic activation in target tissues .

Q. What strategies resolve contradictions in reported bioactivity data across studies (e.g., varying IC50_{50}50 values)?

Methodological Answer: Conduct a systematic review adhering to PRISMA guidelines :

- Meta-analysis : Pool data from independent studies using standardized metrics (e.g., normalized IC) and assess heterogeneity via Q-test or I statistics .

- Experimental replication : Control variables such as assay temperature, pH, and substrate concentration to isolate confounding factors .

- Structure-activity relationship (SAR) modeling : Compare substituent effects across analogs to identify critical functional groups influencing activity .

Q. How to optimize experimental design for studying this compound in complex biological systems?

Methodological Answer: Implement factorial design or response surface methodology (RSM):

- Dose-response profiling : Use nonlinear regression models (e.g., four-parameter logistic curves) to estimate EC/LD values .

- Multi-omics integration : Combine transcriptomics, proteomics, and metabolomics data to map mechanistic pathways and off-target effects .

- In silico docking : Perform molecular dynamics simulations with tyrosinase or other target proteins to predict binding affinities and guide mutagenesis studies .

Data Presentation and Reproducibility

Q. What statistical frameworks ensure robust analysis of dose-dependent effects?

Methodological Answer:

- ANOVA with post-hoc tests : Compare means across treatment groups, applying corrections for multiple comparisons (e.g., Tukey’s HSD) .

- Bootstrap resampling : Estimate confidence intervals for IC values when sample sizes are limited .

- Open-source tools : Use R/Bioconductor packages (e.g.,

drcfor dose-response curves) or Python’sSciPyfor transparency .

Q. How to validate the reproducibility of synthetic protocols for this compound?

Methodological Answer: Follow FAIR data principles (Findable, Accessible, Interoperable, Reusable):

- Detailed reaction logs : Report exact molar ratios, solvent grades, and purification steps (e.g., column chromatography conditions) .

- Independent verification : Collaborate with third-party labs to replicate synthesis and characterize batches via shared protocols .

- Deposit raw data : Upload NMR/MS spectra to repositories like Zenodo or ChemRxiv .

Tables for Quick Reference

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.